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Compound of Interest

Compound Name: Azepan-3-yl-methyl-amine

Cat. No.: B055181 Get Quote

An Objective Guide for Researchers in Drug Discovery

The landscape of Akt-targeted therapies is continually evolving, with numerous inhibitors under

investigation. While the specific scaffold "Azepan-3-yl-methyl-amine" has not been

extensively documented in publicly available literature as a core for Akt inhibitors, the broader

azepane ring system is a recognized pharmacophore in the design of potent kinase inhibitors.

This guide provides a comparative analysis of a highly potent, structurally optimized azepane-

based Akt inhibitor against other well-characterized Akt inhibitors that have reached clinical

development.

This comparison aims to offer a clear, data-driven perspective for researchers, scientists, and

drug development professionals working on the next generation of Akt-targeting cancer

therapeutics. The data presented is compiled from peer-reviewed research and established

chemical suppliers.

Quantitative Comparison of Akt Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of a

potent, optimized azepane derivative against three well-known Akt inhibitors: Capivasertib

(AZD5363), Ipatasertib (GDC-0068), and MK-2206. The azepane derivative is a result of

structure-based optimization of a natural product, (-)-balanol, to improve plasma stability and

maintain high potency.[1][2][3]
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Compound/De
rivative Name

Mechanism of
Action

Akt1 IC50 (nM) Akt2 IC50 (nM) Akt3 IC50 (nM)

Optimized

Azepane

Derivative

ATP-Competitive 4 Not Reported Not Reported

Capivasertib

(AZD5363)
ATP-Competitive 3 7 7

Ipatasertib

(GDC-0068)
ATP-Competitive 5 18 8

MK-2206 Allosteric 5 12 65

Note: The optimized azepane derivative was evaluated against PKB-α (Akt1). Data for Akt2

and Akt3 isoforms were not reported in the cited literature.[1][2][3]

Experimental Methodologies
To ensure a thorough understanding of the presented data, detailed experimental protocols for

key assays are provided below. These protocols are representative of standard methodologies

used in the characterization of kinase inhibitors.

In Vitro Akt Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against purified Akt isoforms.

Materials:

Recombinant human Akt1, Akt2, and Akt3 enzymes

Biotinylated peptide substrate (e.g., Crosstide)

ATP (Adenosine triphosphate)

Test compounds (e.g., Azepane derivatives, known inhibitors)
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Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1

mg/mL BSA)

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Microplates (e.g., 384-well low volume)

Plate reader capable of HTRF

Procedure:

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and

then further diluted in the kinase buffer.

Reaction Mixture Preparation: The Akt enzyme and the biotinylated peptide substrate are

mixed in the kinase buffer.

Assay Plate Preparation: The compound dilutions are dispensed into the microplate wells.

Kinase Reaction Initiation: The enzyme/substrate mixture is added to the wells, followed by

the addition of ATP to start the reaction. The final ATP concentration is typically at or near the

Km value for the specific Akt isoform.

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60

minutes).

Reaction Termination and Detection: The HTRF detection reagents are added to the wells to

stop the kinase reaction and initiate the detection signal.

Signal Measurement: The plate is read on an HTRF-compatible plate reader.

Data Analysis: The raw data is converted to percent inhibition relative to control wells

(containing DMSO vehicle). The IC50 values are then calculated by fitting the data to a four-

parameter logistic dose-response curve.
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To further elucidate the biological context and experimental processes, the following diagrams

are provided.
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Caption: The PI3K/Akt signaling pathway and points of inhibition.
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Caption: A typical experimental workflow for evaluating Akt inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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